

# troubleshooting failed protein degradation with VHL-based PROTACs

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## Compound of Interest

Compound Name: (S,R,S)-Ahpc-PEG6-azide

Cat. No.: B15580225

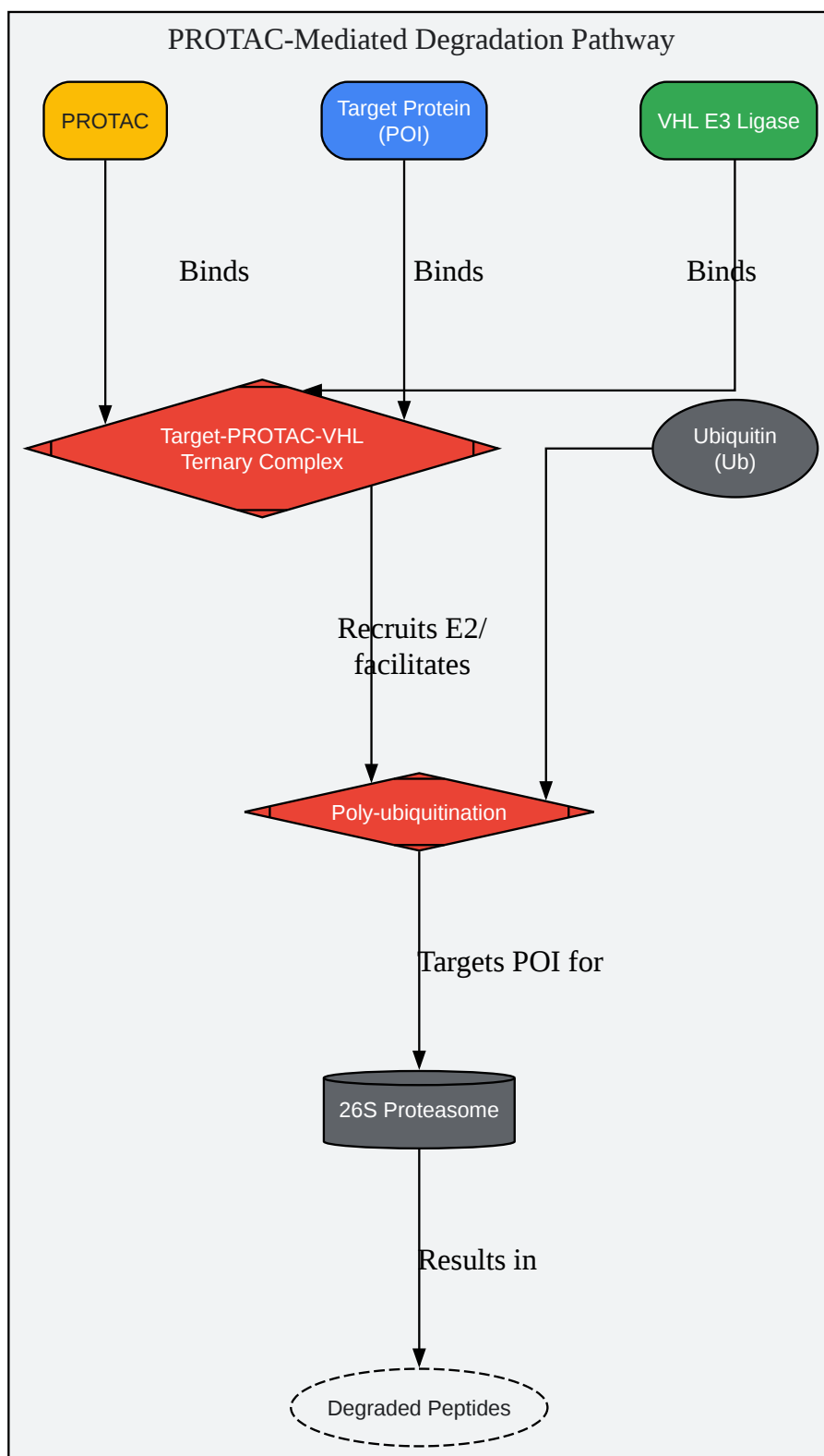
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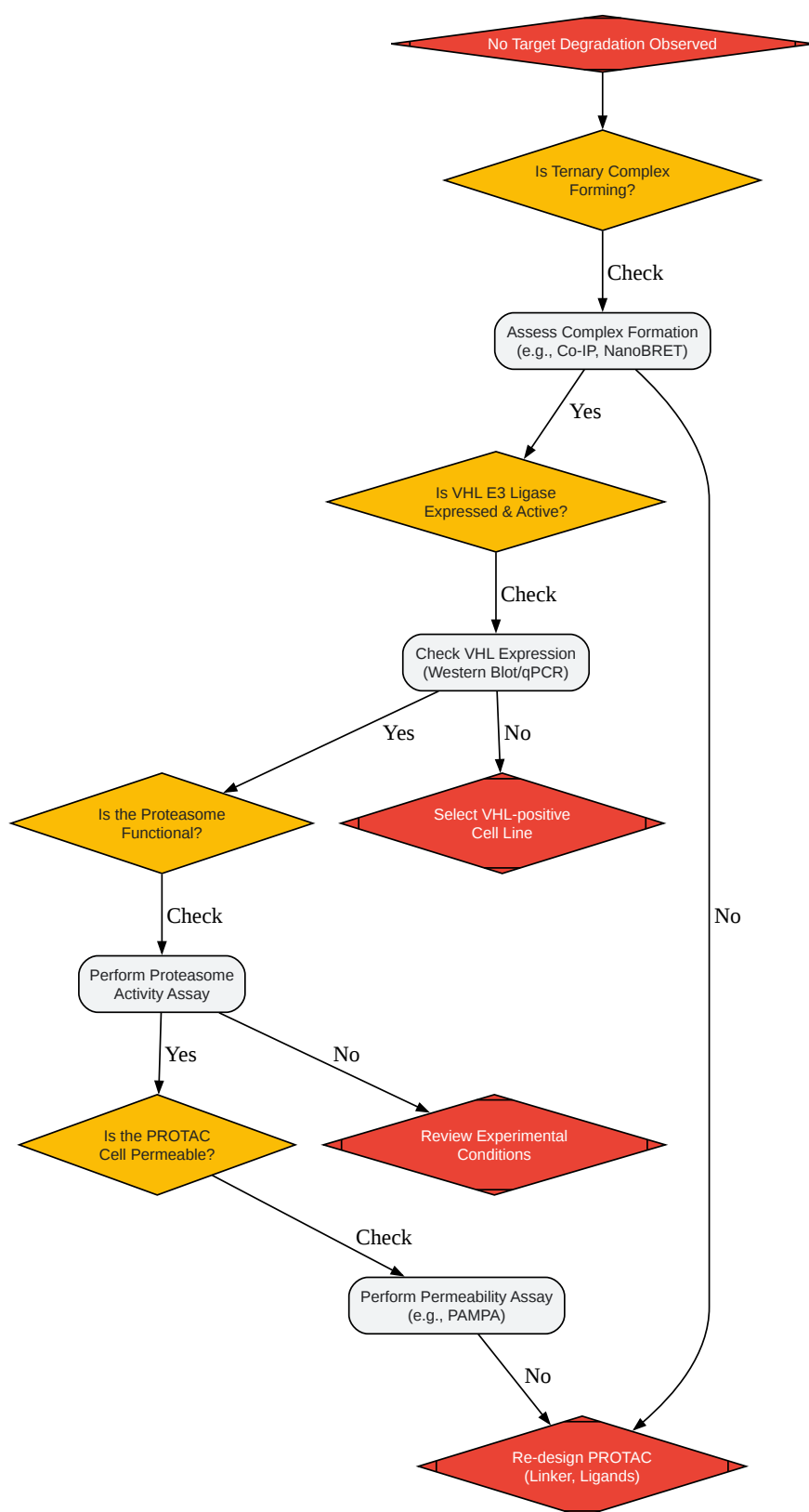
## Technical Support Center: VHL-based PROTACs

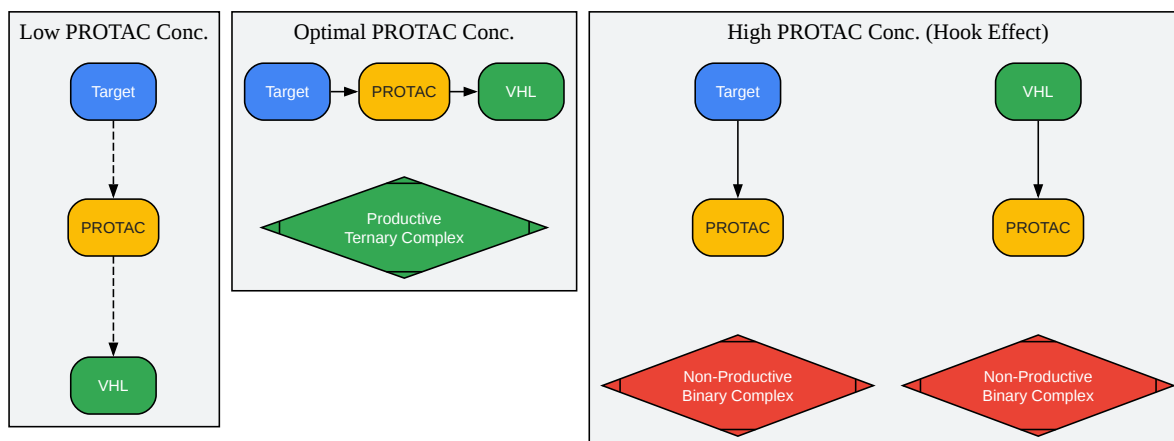
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering issues with V-type H-L (VHL)-based Proteolysis Targeting Chimeras (PROTACs).

## Core Concept: Mechanism of Action

VHL-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein. They function by simultaneously binding to the target protein and the VHL E3 ubiquitin ligase, a substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2<sup>VHL</sup>) complex. This proximity forces the ubiquitination of the target protein, marking it for degradation by the proteasome.







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